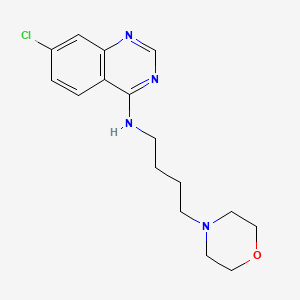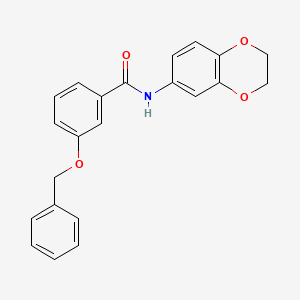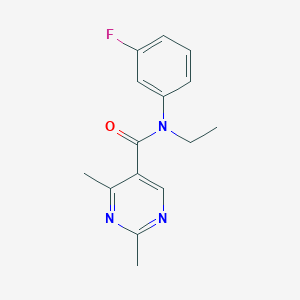![molecular formula C16H18N4O2S B7635619 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide](/img/structure/B7635619.png)
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer cells.
Mécanisme D'action
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide inhibits the activity of carbonic anhydrase IX by binding to its active site. Carbonic anhydrase IX is an enzyme that is involved in the regulation of pH in cells. In cancer cells, the overexpression of carbonic anhydrase IX leads to an acidic microenvironment, which promotes tumor growth and metastasis. Inhibition of carbonic anhydrase IX activity by 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide have been extensively studied. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which leads to a decrease in tumor pH and inhibition of tumor growth and metastasis. The compound has also been shown to have anti-angiogenic effects, which means that it inhibits the formation of new blood vessels in tumors. Additionally, the compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide in lab experiments include its potent inhibitory activity against carbonic anhydrase IX, its selectivity towards cancer cells, and its potential applications in cancer therapy. However, the limitations of using this compound in lab experiments include its high cost of synthesis, its limited solubility in aqueous solutions, and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for research on 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide. One direction is to further investigate the potential applications of this compound in cancer therapy, particularly in combination with other anticancer drugs. Another direction is to explore the potential applications of this compound in the treatment of other diseases, such as osteoporosis and glaucoma. Additionally, future research could focus on improving the synthesis method of this compound to make it more cost-effective and scalable for commercial production.
Méthodes De Synthèse
The synthesis of 4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide involves the reaction of 4-isobutyl-1,2,3-triazole with 8-bromo-1-(4-methylphenyl)sulfonylpyridin-2(1H)-one in the presence of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-isobutyl-N-[1,2,4]triazolo[1,5-a]pyridin-8-yl-1-benzenesulfonamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor pH, which in turn, inhibits tumor growth and metastasis. The compound has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and glaucoma.
Propriétés
IUPAC Name |
4-(2-methylpropyl)-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(2)10-13-5-7-14(8-6-13)23(21,22)19-15-4-3-9-20-16(15)17-11-18-20/h3-9,11-12,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTMXSSAFYPHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)-N-{[1,2,4]triazolo[1,5-A]pyridin-8-YL}benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)

![4-(4-methylpyrazol-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B7635555.png)
![N-[3-[2-(cyclopropylcarbamoyl)pyrrolidine-1-carbonyl]phenyl]pyridine-3-carboxamide](/img/structure/B7635561.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635562.png)
![5-(furan-2-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635570.png)
![[1-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7635581.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7635594.png)

![2-phenoxy-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7635600.png)
![1-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7635617.png)
